An In-depth Technical Guide to TAMRA Amine 5-Isomer for Researchers and Drug Development Professionals
An In-depth Technical Guide to TAMRA Amine 5-Isomer for Researchers and Drug Development Professionals
Introduction
Tetramethylrhodamine (B1193902) (TAMRA) amine 5-isomer is a highly versatile fluorescent dye belonging to the rhodamine family of fluorophores. Renowned for its bright orange-red fluorescence, exceptional photostability, and pH-insensitivity, 5-TAMRA amine has become an indispensable tool in a myriad of applications within life sciences and drug discovery.[1] Its primary amine group serves as a reactive handle for covalent attachment to a wide array of biomolecules, enabling their fluorescent labeling and subsequent visualization and quantification.[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of TAMRA amine 5-isomer.
Core Properties and Quantitative Data
The utility of TAMRA amine 5-isomer is fundamentally linked to its photophysical properties. It exhibits a strong absorption maximum in the green region of the visible spectrum and emits bright, stable fluorescence in the orange-red region. This makes it compatible with common excitation sources, such as the 532 nm and 546 nm laser lines.[3][4] The primary amine group of the 5-isomer allows for its conjugation to various electrophilic groups on target molecules, such as carboxylic acids and activated esters.[2][5]
For clarity and comparative purposes, the key quantitative data for TAMRA amine 5-isomer and its commonly used derivatives are summarized in the table below.
| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | Reference(s) |
| Excitation Maximum (λex) | 541 - 553 nm | 541 - 546 nm | [5][6][7] |
| Emission Maximum (λem) | 567 - 575 nm | 567 - 580 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ | [6][7][8] |
| Quantum Yield (Φ) | ~0.1 | ~0.1 | [6][8] |
| Molecular Weight | ~430.5 g/mol (as free acid) | ~527.5 g/mol | [3][9] |
| Solubility | DMF, DMSO, Alcohols | DMF, DMSO | [6][10] |
| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, quality control, and bioconjugation of TAMRA amine 5-isomer.
Synthesis of 5-Carboxytetramethylrhodamine (Precursor to TAMRA Amine)
The synthesis of the core structure of TAMRA involves the condensation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride (B1165640). This process yields a mixture of the 5- and 6-isomers of carboxytetramethylrhodamine, which can then be separated.[5][11]
Materials:
-
3-(Dimethylamino)phenol
-
1,2,4-Benzenetricarboxylic anhydride
-
Propionic acid
-
Acetic acid
Procedure:
-
Acylation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride is carried out in a suitable solvent such as propionic acid.[11]
-
This reaction produces a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.[11]
-
The individual 5- and 6-isomers of the benzophenone (B1666685) intermediates are separated by recrystallization from methanol and acetic acid.[5][11]
-
The purified 5-isomer of the dicarboxybenzophenone is then reacted with another equivalent of 3-(dimethylamino)phenol to yield 5-carboxytetramethylrhodamine.[11]
Note: The conversion of the carboxylic acid group to a primary amine to yield TAMRA amine 5-isomer can be achieved through standard organic chemistry reactions, such as a Curtius or Hofmann rearrangement, though specific protocols for this final step are proprietary to commercial suppliers.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying TAMRA amine 5-isomer and separating it from the 6-isomer and other reaction impurities.[12][13][14]
Instrumentation and Reagents:
-
Preparative HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a minimal amount of DMF or mobile phase
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the crude TAMRA amine 5-isomer sample.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes.
-
Monitor the elution profile at the absorbance maximum of TAMRA (around 550 nm).
-
Collect the fractions corresponding to the desired isomer peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and remove the solvent by lyophilization.
Quality Control
Ensuring the purity and identity of TAMRA amine 5-isomer is critical for reproducible experimental results.
-
HPLC: As described in the purification protocol, analytical HPLC should be used to confirm the purity of the final product, which is typically expected to be ≥95%.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the TAMRA core and the presence of the amine functionality.[5][7] While specific spectra for the amine derivative are not publicly available, the general spectral features of the tetramethylrhodamine core are well-documented.[5]
-
Flow Cytometry for Conjugate Quality Control: For TAMRA-conjugated antibodies, flow cytometry can be a sensitive method to assess the quality and stability of the conjugate by measuring the fluorescence intensity of stained cells or beads over time.[2]
Protocol for Labeling Proteins with 5-TAMRA NHS Ester
The most common method for labeling proteins with TAMRA is through the use of its N-hydroxysuccinimide (NHS) ester derivative, which reacts efficiently with primary amines on the protein (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[6][8][15]
Materials:
-
5-TAMRA NHS ester
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare a stock solution of 5-TAMRA NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[8]
-
Adjust the protein solution to a concentration of 2-10 mg/mL in a buffer at pH 8.3. If the protein is in a buffer like Tris, it must be exchanged into an amine-free buffer.[6][15]
-
Add the 5-TAMRA NHS ester stock solution to the protein solution to achieve a desired molar excess of the dye (typically 5-15 fold molar excess).[6][8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
Separate the TAMRA-labeled protein from the unreacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Applications and Experimental Workflows
Fluorescence Microscopy and Immunofluorescence
TAMRA-labeled antibodies are widely used as secondary antibodies in immunofluorescence (IF) staining to visualize the localization of specific proteins within fixed and permeabilized cells.[9][16][17]
Flow Cytometry
In flow cytometry, TAMRA-conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[18][19][20][21]
Fluorescence Resonance Energy Transfer (FRET)
TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[22][23][24][25] When a donor fluorophore (e.g., FAM) is in close proximity (1-10 nm) to TAMRA, energy is transferred from the excited donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.
Visualizing G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled ligands, including those conjugated with TAMRA, are valuable tools for studying the binding, trafficking, and signaling of GPCRs in living cells.[10][26][27][28][29] These probes allow for real-time visualization of ligand-receptor interactions and can be used in high-throughput screening assays.
Conclusion
TAMRA amine 5-isomer and its derivatives are powerful and versatile fluorescent probes that have significantly advanced our ability to study biological processes at the molecular and cellular levels. Their bright, photostable fluorescence, coupled with their reactive amine functionality, makes them ideal for a wide range of applications, from fundamental research to drug discovery. By understanding the core properties and applying the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of this essential fluorophore to achieve their scientific goals.
References
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- 4. Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05580E [pubs.rsc.org]
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- 6. eurogentec.com [eurogentec.com]
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- 10. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. eurogentec.com [eurogentec.com]
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- 18. Flow Cytometry Protocol | Abcam [abcam.com]
- 19. research.pasteur.fr [research.pasteur.fr]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
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